molecular formula C11H14INO2 B7857285 2-(2-Iodophenoxy)-N-isopropylacetamide

2-(2-Iodophenoxy)-N-isopropylacetamide

Cat. No.: B7857285
M. Wt: 319.14 g/mol
InChI Key: SNHVZTQPKGMRPY-UHFFFAOYSA-N
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Description

2-(2-Iodophenoxy)-N-isopropylacetamide is a synthetic acetamide derivative featuring a 2-iodophenoxy group linked to an N-isopropylacetamide backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinase inhibition and receptor modulation . Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the use of 2-iodophenol and chloroacetamide intermediates in the presence of bases like DIPEA (N,N-diisopropylethylamine) in iPrOH (isopropyl alcohol) . The iodine atom at the ortho position of the phenoxy group enhances electrophilic reactivity, which may influence binding interactions in biological systems .

Properties

IUPAC Name

2-(2-iodophenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8(2)13-11(14)7-15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHVZTQPKGMRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenoxy)-N-isopropylacetamide typically involves the reaction of 2-iodophenol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of 2-iodophenoxyacetyl chloride: 2-iodophenol is reacted with thionyl chloride to form 2-iodophenoxyacetyl chloride.

    Amidation: The 2-iodophenoxyacetyl chloride is then reacted with isopropylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenoxy)-N-isopropylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the amide group.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxyacetamides.

    Oxidation Reactions: Products include phenoxyquinones.

    Reduction Reactions: Products include reduced amides and alcohols.

Scientific Research Applications

2-(2-Iodophenoxy)-N-isopropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodophenoxy)-N-isopropylacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The phenoxy group can facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Key References
2-(2-Iodophenoxy)-N-isopropylacetamide C₁₁H₁₄INO₂ 319.14 2-iodophenoxy, N-isopropyl Kinase inhibitors, receptor modulators
2-(2-Isopropyl-5-methylphenoxy)-N-(2-naphthyl)acetamide C₂₂H₂₃NO₂ 333.42 2-isopropyl-5-methylphenoxy, 2-naphthyl Anticancer agents, enzyme inhibitors
2-(4-Acetyl-2-methoxyphenoxy)-N-isopropylacetamide C₁₄H₁₉NO₄ 265.30 4-acetyl-2-methoxyphenoxy, N-isopropyl Antimicrobials, metabolic studies
2-(2-Isopropylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide C₂₁H₂₆N₂O₄S 402.51 2-isopropylphenoxy, pyrrolidinylsulfonyl Neuroprotective agents, enzyme substrates

Structural and Functional Analysis:

Electrophilic Reactivity: The iodine atom in this compound enhances halogen bonding and π-π stacking compared to non-iodinated analogs like 2-(4-Acetyl-2-methoxyphenoxy)-N-isopropylacetamide. This property is critical in kinase inhibition, as seen in iodine-containing kinase inhibitors . In contrast, 2-(2-Isopropylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide incorporates a sulfonyl group, improving solubility and metabolic stability .

Bioactivity Trends: The 2-naphthyl group in 2-(2-Isopropyl-5-methylphenoxy)-N-(2-naphthyl)acetamide increases aromatic stacking interactions, making it a candidate for targeting DNA-binding proteins . Methoxy and acetyl substituents in 2-(4-Acetyl-2-methoxyphenoxy)-N-isopropylacetamide may reduce cytotoxicity while enhancing membrane permeability .

Synthetic Accessibility: The iodophenoxy group in the target compound requires careful handling due to iodine’s sensitivity to light and heat, unlike the more stable isopropyl and methyl groups in analogs .

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